molecular formula C21H18N4O2S B2561988 1-(Furan-2-carbonyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine CAS No. 503432-67-5

1-(Furan-2-carbonyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine

Cat. No.: B2561988
CAS No.: 503432-67-5
M. Wt: 390.46
InChI Key: KNHSTZQVQKIQHZ-UHFFFAOYSA-N
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Description

1-(Furan-2-carbonyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine is a complex organic compound that features a unique combination of furan, thienopyrimidine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-carbonyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the thienopyrimidine core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents under acidic or basic conditions.

    Attachment of the phenyl group: This step often involves palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Introduction of the piperazine ring: This can be done through nucleophilic substitution reactions where a piperazine derivative reacts with a suitable leaving group on the thienopyrimidine core.

    Furan-2-carbonyl group addition: The final step involves acylation reactions where the furan-2-carbonyl chloride reacts with the piperazine derivative under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing cost-effective catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-carbonyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild oxidizing conditions.

    Reduction: The thienopyrimidine core can be reduced to dihydrothienopyrimidine derivatives using hydrogenation reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products:

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydrothienopyrimidine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Furan-2-carbonyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(Furan-2-carbonyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine exerts its effects is largely dependent on its interaction with biological targets. It is believed to interact with specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-proliferative effects in cancer cells.

Comparison with Similar Compounds

  • 1-(Furan-2-carbonyl)-4-(pyridin-2-yl)piperazine
  • 1-(Furan-2-carbonyl)-4-(quinolin-2-yl)piperazine
  • 1-(Furan-2-carbonyl)-4-(benzothiazol-2-yl)piperazine

Comparison: 1-(Furan-2-carbonyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine is unique due to the presence of the thienopyrimidine core, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can lead to different biological activities and potential therapeutic applications.

Properties

IUPAC Name

furan-2-yl-[4-(6-phenylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c26-21(17-7-4-12-27-17)25-10-8-24(9-11-25)19-16-13-18(15-5-2-1-3-6-15)28-20(16)23-14-22-19/h1-7,12-14H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHSTZQVQKIQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C3C=C(SC3=NC=N2)C4=CC=CC=C4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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